molecular formula C11H12Cl2N2O2 B14141295 2-Methyllactic acid (2,6-dichlorobenzylidene)hydrazide CAS No. 42596-14-5

2-Methyllactic acid (2,6-dichlorobenzylidene)hydrazide

Katalognummer: B14141295
CAS-Nummer: 42596-14-5
Molekulargewicht: 275.13 g/mol
InChI-Schlüssel: DOXPFFQCIPCQGG-MKMNVTDBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyllactic acid (2,6-dichlorobenzylidene)hydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a methyllactic acid moiety linked to a 2,6-dichlorobenzylidene hydrazide group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyllactic acid (2,6-dichlorobenzylidene)hydrazide typically involves the condensation reaction between 2-methyllactic acid and 2,6-dichlorobenzylidene hydrazide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage between the two components. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. The purification process may involve additional steps such as distillation and filtration to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyllactic acid (2,6-dichlorobenzylidene)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzylidene derivatives .

Wissenschaftliche Forschungsanwendungen

2-Methyllactic acid (2,6-dichlorobenzylidene)hydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Methyllactic acid (2,6-dichlorobenzylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyllactic acid (2,6-dichlorobenzylidene)hydrazide is unique due to the presence of the methyllactic acid moiety, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack this specific functional group .

Eigenschaften

CAS-Nummer

42596-14-5

Molekularformel

C11H12Cl2N2O2

Molekulargewicht

275.13 g/mol

IUPAC-Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-hydroxy-2-methylpropanamide

InChI

InChI=1S/C11H12Cl2N2O2/c1-11(2,17)10(16)15-14-6-7-8(12)4-3-5-9(7)13/h3-6,17H,1-2H3,(H,15,16)/b14-6+

InChI-Schlüssel

DOXPFFQCIPCQGG-MKMNVTDBSA-N

Isomerische SMILES

CC(C)(C(=O)N/N=C/C1=C(C=CC=C1Cl)Cl)O

Kanonische SMILES

CC(C)(C(=O)NN=CC1=C(C=CC=C1Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.